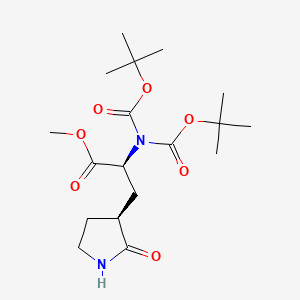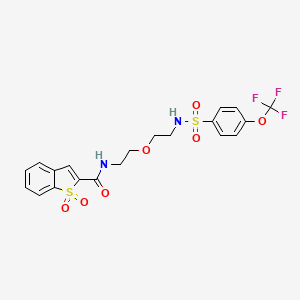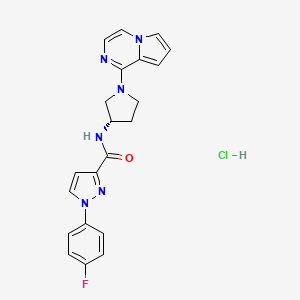
CXCR7 antagonist-1 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CXCR7 antagonist-1 (hydrochloride) is a compound that acts as an antagonist to the chemokine receptor CXCR7. This receptor is involved in various physiological and pathological processes, including tumor cell proliferation, tumor formation, and inflammatory diseases . By inhibiting the binding of chemokines such as stromal cell-derived factor-1 (CXCL12) and interferon-inducible T cell alpha chemoattractant (CXCL11) to CXCR7, CXCR7 antagonist-1 (hydrochloride) can prevent these processes .
Preparation Methods
The synthesis of CXCR7 antagonist-1 (hydrochloride) involves multiple steps, including the preparation of amides and other intermediates. The synthetic routes typically involve the use of various reagents and conditions to achieve the desired product. For example, the preparation of amides may involve the use of coupling agents and solvents under specific reaction conditions . Industrial production methods may include optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CXCR7 antagonist-1 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CXCR7 antagonist-1 (hydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a tool to study the interactions between chemokines and their receptors. In biology, it is used to investigate the role of CXCR7 in various physiological and pathological processes, including cancer and inflammation . In medicine, it has potential therapeutic applications in the treatment of diseases such as cancer, inflammatory diseases, and other conditions involving CXCR7 . In industry, it may be used in the development of new drugs and therapeutic agents targeting CXCR7 .
Mechanism of Action
The mechanism of action of CXCR7 antagonist-1 (hydrochloride) involves the inhibition of the binding of chemokines such as CXCL12 and CXCL11 to the CXCR7 receptor. This inhibition prevents the activation of downstream signaling pathways that are involved in tumor cell proliferation, tumor formation, and inflammation . The molecular targets of CXCR7 antagonist-1 (hydrochloride) include the CXCR7 receptor and its associated signaling pathways .
Comparison with Similar Compounds
CXCR7 antagonist-1 (hydrochloride) is unique in its high specificity and potency as a CXCR7 antagonist. Similar compounds include other CXCR7 antagonists such as CCX771 and ACT-1004-1239, which also inhibit the binding of chemokines to CXCR7 . CXCR7 antagonist-1 (hydrochloride) may have distinct advantages in terms of its pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C21H20ClFN6O |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[(3S)-1-pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-yl]pyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H19FN6O.ClH/c22-15-3-5-17(6-4-15)28-12-8-18(25-28)21(29)24-16-7-11-27(14-16)20-19-2-1-10-26(19)13-9-23-20;/h1-6,8-10,12-13,16H,7,11,14H2,(H,24,29);1H/t16-;/m0./s1 |
InChI Key |
ALZVCSPSPJUCQJ-NTISSMGPSA-N |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5.Cl |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


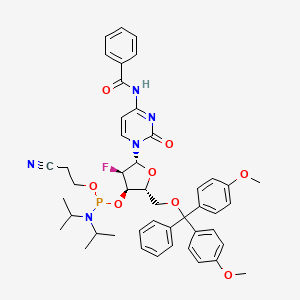
![(4R)-1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one](/img/structure/B10831274.png)
![8-(6-cyclopropylpyridin-3-yl)-N-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methyl]-1-methylsulfonylimidazo[1,5-c]pyrimidin-5-amine](/img/structure/B10831290.png)
![[(1S,4S,5R,6R,9R,10R,12R,14R)-4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] benzoate](/img/structure/B10831292.png)
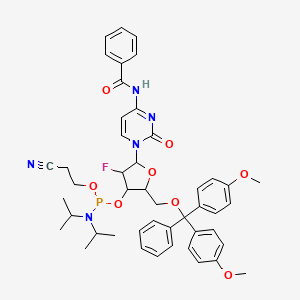
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B10831303.png)
![(3Z)-4-[2-(4-hydroxypiperidin-4-yl)ethynyl]-3-(1H-indol-2-ylmethylidene)-1H-indol-2-one](/img/structure/B10831308.png)
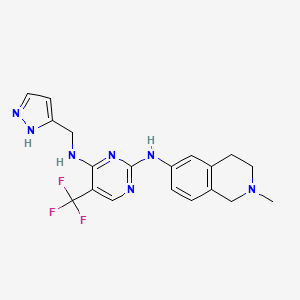
![(2E)-3-(furan-2-yl)-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B10831315.png)
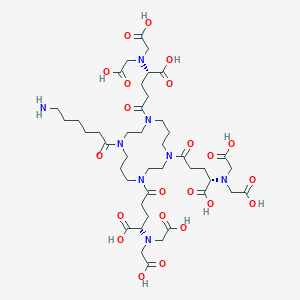
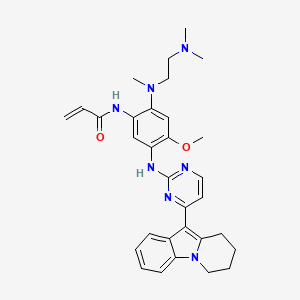
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B10831343.png)
